![molecular formula C25H37N5O5 B2558930 8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-61-3](/img/structure/B2558930.png)
8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Structural Analysis : A foundational aspect of research on purine derivatives involves their synthesis and structural elucidation. Studies have detailed processes for synthesizing various theophylline derivatives, revealing the complexity and versatility of these compounds. For instance, reactions involving aminotheophyllines and glycerol epichlorohydrin demonstrate the potential for creating a range of structurally diverse molecules with varying substituents, showcasing the synthetic adaptability of purine scaffolds Kremzer et al., 1981.
Biological Activities : The purine core structure, a key feature in various biological molecules, allows for significant biological activity. While specific studies on the compound are not found, related research highlights the potential for purine derivatives to exhibit a range of biological activities, from antiviral and antihypertensive effects Nilov et al., 1995 to interaction with cellular receptors Chłoń-Rzepa et al., 2013. This suggests that compounds like the one could potentially be explored for their pharmacological properties.
Material Science Applications : Beyond pharmacological interests, purine derivatives have been studied for their potential in material science, particularly in understanding intermolecular interactions and the design of new materials. For example, analysis of interaction energies and electrostatic potential maps in certain purine-based structures offers insights into molecular packing and stability, relevant for designing functional materials Shukla et al., 2020.
properties
IUPAC Name |
8-(2-ethylhexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5/c1-6-8-9-17(7-2)14-26-24-27-22-21(23(32)29(4)25(33)28(22)3)30(24)15-18(31)16-35-20-12-10-19(34-5)11-13-20/h10-13,17-18,31H,6-9,14-16H2,1-5H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDYTAZYNVVJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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